molecular formula C14H13BrN4 B12488254 3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

Cat. No.: B12488254
M. Wt: 317.18 g/mol
InChI Key: OTDPKOPKOQWQHN-UHFFFAOYSA-N
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Description

3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is a compound that features a bromine atom attached to an aniline ring, which is further connected to a benzotriazole moiety through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 3-bromoaniline with 5-methyl-1H-benzotriazole in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to moderate heating (25-80°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents with anticancer, antibacterial, or antiviral properties.

    Material Sciences: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can serve as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromoaniline: A simpler compound with a bromine atom attached to an aniline ring.

    5-methyl-1H-benzotriazole: A benzotriazole derivative with a methyl group at the 5-position.

    3-bromo-1-methyl-1H-pyrazole: A compound with a bromine atom attached to a pyrazole ring.

Uniqueness

3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is unique due to the combination of the bromine-substituted aniline and the benzotriazole moiety. This structure imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

3-bromo-N-[(5-methylbenzotriazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H13BrN4/c1-10-5-6-14-13(7-10)17-18-19(14)9-16-12-4-2-3-11(15)8-12/h2-8,16H,9H2,1H3

InChI Key

OTDPKOPKOQWQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=CC=C3)Br

Origin of Product

United States

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